molecular formula C7H5Cl2NO B3032390 4,6-Dichloro-2-methylnicotinaldehyde CAS No. 1589540-62-4

4,6-Dichloro-2-methylnicotinaldehyde

Cat. No.: B3032390
CAS No.: 1589540-62-4
M. Wt: 190.02
InChI Key: XONDNTUBFCVNAZ-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-methylnicotinaldehyde is an organic compound with the molecular formula C7H5Cl2NO It is a derivative of nicotinaldehyde, characterized by the presence of two chlorine atoms at the 4 and 6 positions and a methyl group at the 2 position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-2-methylnicotinaldehyde typically involves the chlorination of 2-methylnicotinaldehyde. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is carried out under reflux conditions, where 2-methylnicotinaldehyde is treated with thionyl chloride, resulting in the substitution of hydrogen atoms at the 4 and 6 positions with chlorine atoms.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient chlorination. The product is then purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-2-methylnicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: 4,6-Dichloro-2-methylnicotinic acid.

    Reduction: 4,6-Dichloro-2-methylnicotinalcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4,6-Dichloro-2-methylnicotinaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for its ability to interact with biological targets.

    Industry: It is used in the production of agrochemicals and pharmaceuticals, where its reactivity is harnessed to create active ingredients.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-methylnicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chlorine atoms may also contribute to its reactivity by facilitating electrophilic aromatic substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-6-methylnicotinaldehyde: Similar structure but with different positions of chlorine and methyl groups.

    4,6-Dichloro-3-methylnicotinaldehyde: Similar structure but with the methyl group at the 3 position.

    4,6-Dichloro-2-ethylnicotinaldehyde: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

4,6-Dichloro-2-methylnicotinaldehyde is unique due to the specific positioning of its chlorine and methyl groups, which influence its chemical reactivity and biological activity. This compound’s distinct structure allows for targeted interactions in synthetic and biological applications, making it a valuable compound in various research fields.

Properties

IUPAC Name

4,6-dichloro-2-methylpyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO/c1-4-5(3-11)6(8)2-7(9)10-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XONDNTUBFCVNAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=N1)Cl)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601290319
Record name 4,6-Dichloro-2-methylnicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601290319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1589540-62-4
Record name 4,6-Dichloro-2-methylnicotinaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1589540-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dichloro-2-methylnicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601290319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A dry flask was charged with DCM (59.9 mL) and oxalyl chloride (3.15 mL, 35.9 mmol) and cooled to −78° C. Dimethyl sulfoxide (3.40 mL, 47.9 mmol) was added and the reaction was stirred for 30 min. A solution of (4,6-dichloro-2-methylpyridin-3-yl)methanol (4.60 g, 23.95 mmol) in DCM (2 mL) was then added. The reaction was stirred for 30 min then triethylamine (6.74 mL, 71.9 mmol) was added and the reaction mixture was stirred at −78° C. for 30 min. The reaction was warmed to 0° C. and stirred for 1 h. The reaction was then quenched with sodium bicarbonate, diluted with water, and the aqueous layer extracted with EtOAc. The organic phase was washed with sat. sodium bicarbonate, dried over MgSO4, filtered, and concentrated in vacuo to afford 4,6-dichloro-2-methylnicotinaldehyde, which was carried onto the next step without further purification. 1H NMR (500 MHz, DMSO-d6) δ 10.60 (s, 1H), 7.37 (s, 1H), 2.80 (s, 3H).
Quantity
3.4 mL
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
6.74 mL
Type
reactant
Reaction Step Three
Quantity
3.15 mL
Type
reactant
Reaction Step Four
Name
Quantity
59.9 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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